molecular formula C15H13N3O2 B4273529 2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

Cat. No.: B4273529
M. Wt: 267.28 g/mol
InChI Key: JUBXERSWCDSMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a quinoline structure. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-ketoester under acidic conditions.

    Quinoline Formation: The quinoline moiety is often synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling of Pyrazole and Quinoline: The final step involves coupling the pyrazole ring with the quinoline carboxylic acid derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of various biochemical pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid
  • 2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid
  • 2-(1-ethyl-1H-pyrazol-5-yl)-3-quinolinecarboxylic acid

Uniqueness

2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring and the carboxylic acid group on the quinoline ring can significantly affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-18-14(7-8-16-18)13-9-11(15(19)20)10-5-3-4-6-12(10)17-13/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBXERSWCDSMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid
Reactant of Route 2
2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid
Reactant of Route 4
2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid
Reactant of Route 6
2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.